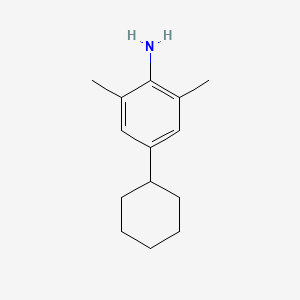![molecular formula C17H24N2O5 B13214690 tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate](/img/structure/B13214690.png)
tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a nitrophenyl group, and a carbamate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable nitrophenyl derivative under controlled conditions. One common method involves the use of oxalyl chloride in methanol to achieve the desired product . The reaction conditions are generally mild, taking place at room temperature for a duration of 1-4 hours, with yields up to 90% .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to an amino group under suitable conditions.
Substitution: The carbamate group can participate in substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Substitution reactions may involve the use of nucleophiles such as amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can lead to the formation of various carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its carbamate group can interact with specific amino acid residues in proteins, providing insights into their structure and function.
Medicine
In medicine, this compound has potential applications as a drug precursor. Its ability to undergo various chemical reactions makes it a valuable intermediate in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and other materials
Mechanism of Action
The mechanism of action of tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with amino acid residues in proteins, leading to the inhibition or modulation of their activity. This interaction can affect various biochemical pathways, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: A simpler carbamate derivative with similar functional groups.
tert-Butyl N-(2-nitrophenyl)carbamate: A related compound with a nitrophenyl group in a different position.
tert-Butyl N-hydroxycarbamate: A compound with a hydroxyl group instead of a nitrophenyl group.
Uniqueness
tert-Butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate is unique due to the specific arrangement of its functional groups. The presence of both a nitrophenyl group and a carbamate group allows for a wide range of chemical reactions and applications. Its versatility and reactivity make it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C17H24N2O5 |
|---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
tert-butyl N-[6-(4-nitrophenyl)-6-oxohexyl]carbamate |
InChI |
InChI=1S/C17H24N2O5/c1-17(2,3)24-16(21)18-12-6-4-5-7-15(20)13-8-10-14(11-9-13)19(22)23/h8-11H,4-7,12H2,1-3H3,(H,18,21) |
InChI Key |
BJIVFGKGGCXALV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCC(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


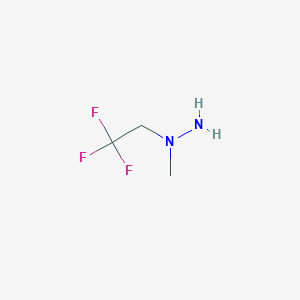
![3-{[(4-Chlorophenyl)methyl]sulfanyl}cyclopentan-1-one](/img/structure/B13214632.png)
![N-[(1H-Pyrazol-3-yl)methyl]guanidine](/img/structure/B13214636.png)
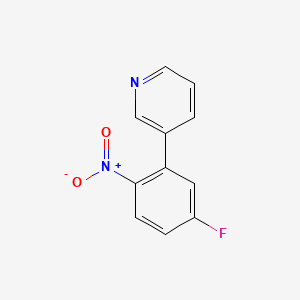
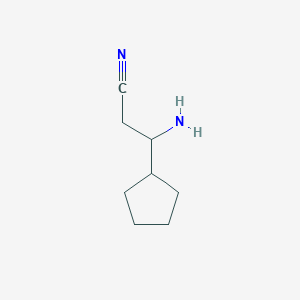
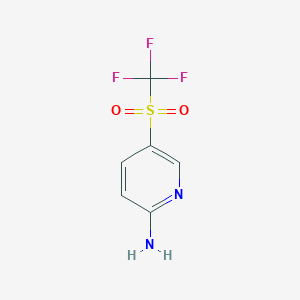
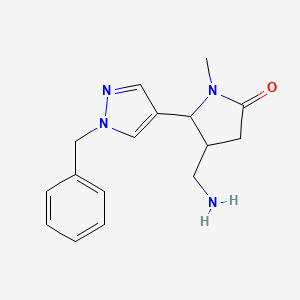
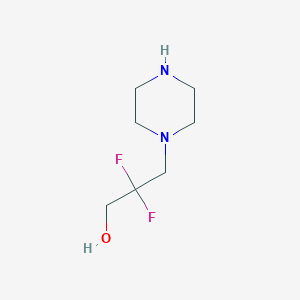

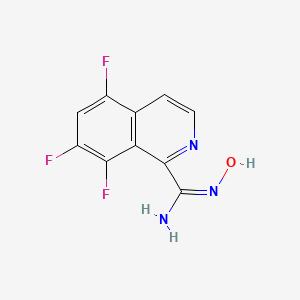
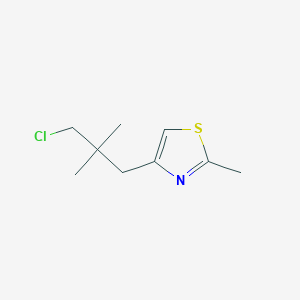
![4-Azatricyclo[4.2.1.0,3,7]nonane](/img/structure/B13214693.png)
